REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[C:5]([O:7]C)=[O:6].[CH:14](O)([CH3:16])[CH3:15].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>C(OCC)(=O)C>[CH:14]([O:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[C:5]([OH:7])=[O:6])([CH3:16])[CH3:15]
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Name
|
|
Quantity
|
3 g
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Type
|
reactant
|
Smiles
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OC=1C=C(C(=O)OC)C=CC1OC
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Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)O
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Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
70 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
diethyl azodicarboxylate
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Quantity
|
3.9 mL
|
Type
|
reactant
|
Smiles
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N(=NC(=O)OCC)C(=O)OCC
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with aqueous sodium bicarbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (sodium sulfate)
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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TEMPERATURE
|
Details
|
heated
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Type
|
TEMPERATURE
|
Details
|
at reflux
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Type
|
ADDITION
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Details
|
After 4 hours additional 1 N aqueous sodium hydroxide (10 mL) was added
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Duration
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4 h
|
Type
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CONCENTRATION
|
Details
|
The reaction was then concentrated
|
Type
|
CUSTOM
|
Details
|
to remove organic solvents
|
Type
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ADDITION
|
Details
|
diluted with water
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Type
|
WASH
|
Details
|
After washing several times with ethyl acetate
|
Type
|
STIRRING
|
Details
|
the solution was stirred
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered off
|
Type
|
WASH
|
Details
|
rinsed with water and vacuum oven
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC=1C=C(C(=O)O)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.83 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |